Govadine
Govadine
Dopamine D1 and D2 receptor modulator; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
60342-43-0
VCID:
VC0006312
InChI:
InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1
SMILES:
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O
Molecular Formula:
C19H21NO4
Molecular Weight:
327.4 g/mol
Govadine
CAS No.: 60342-43-0
Inhibitors
VCID: VC0006312
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
CAS No. | 60342-43-0 |
---|---|
Product Name | Govadine |
Molecular Formula | C19H21NO4 |
Molecular Weight | 327.4 g/mol |
IUPAC Name | (13aS)-3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
Standard InChI | InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
Standard InChIKey | FQPSOJRHFJUUMC-HNNXBMFYSA-N |
Isomeric SMILES | COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
SMILES | COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Canonical SMILES | COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Description | Dopamine D1 and D2 receptor modulator; High Quality Biochemicals for Research Uses |
Synonyms | (-)-Govadine; (S)-Govadine; (S)-(-)-5,8,13,13a-Tetrahydro-3,11-dimethoxy-6H-dibenzo(a,g)quinolizine-2,10-diol |
PubChem Compound | 6453963 |
Last Modified | Nov 11 2021 |
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